Alternariol 9-Gentiobioside

Catalog No.
S13962562
CAS No.
M.F
C26H30O15
M. Wt
582.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alternariol 9-Gentiobioside

Product Name

Alternariol 9-Gentiobioside

IUPAC Name

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1

InChI Key

FDXXHVUYQVMVEL-QFEMTIKASA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

Alternariol 9-Gentiobioside is a glycosylated derivative of the mycotoxin alternariol, which is produced by the fungus Alternaria alternata. This compound is characterized by its unique structure, consisting of a gentiobiose moiety attached to the alternariol backbone. Alternariol itself is known for its potential toxicity and has been studied for its effects on human health, particularly in relation to food safety due to its presence in various crops.

Typical of glycosides. These include:

  • Hydrolysis: In aqueous environments or under acidic conditions, alternariol 9-gentiobioside can hydrolyze to release alternariol and gentiobiose.
  • Oxidation: The hydroxyl groups present in the structure may be oxidized to form carbonyl compounds.
  • Conjugation: This compound can form conjugates with other biomolecules, such as sulfates or glucosides, enhancing its solubility and altering its biological activity .

Research has shown that alternariol 9-gentiobioside exhibits various biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against certain bacterial strains, indicating potential applications in food preservation and safety.
  • Cytotoxic Effects: Studies suggest that alternariol and its derivatives can exhibit cytotoxicity towards cancer cell lines, making them subjects of interest in cancer research .
  • Immunomodulatory Effects: Some studies indicate that alternariol derivatives may influence immune responses, although further research is needed to clarify these mechanisms.

The synthesis of alternariol 9-gentiobioside typically involves glycosylation reactions. Common methods include:

  • Enzymatic Glycosylation: Utilizing glycosyltransferases to facilitate the transfer of the gentiobiose moiety onto the alternariol structure.
  • Chemical Glycosylation: Employing reagents such as triflic anhydride or other activating agents to promote glycosylation under controlled conditions.
  • Natural Extraction: Isolating the compound from fungal cultures known to produce alternariol and its derivatives, followed by purification steps .

Alternariol 9-gentiobioside has several potential applications:

  • Food Industry: Due to its antimicrobial properties, it could be used as a natural preservative in food products.
  • Pharmaceuticals: Its cytotoxic properties make it a candidate for further development in cancer therapies.
  • Agricultural Research: Understanding its role in plant-fungal interactions may lead to better management strategies for crops affected by Alternaria species.

Studies on interaction profiles of alternariol 9-gentiobioside have revealed:

  • Metabolic Pathways: The compound can interact with various metabolic pathways within plant tissues, leading to the formation of different conjugates that may alter its bioavailability and toxicity.
  • Synergistic Effects: Research indicates that it may work synergistically with other compounds, enhancing its antimicrobial effects when combined with certain preservatives or essential oils .

Alternariol 9-gentiobioside shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
AlternariolCore structureCytotoxicity, mutagenicityDirectly toxic without modification
Alternariol-9-O-methyl etherMethylated variantAntimicrobial propertiesMethyl group alters solubility
Alternariol-3-sulfateSulfated variantReduced toxicity compared to alternariolSulfate group affects metabolic pathways

Each of these compounds exhibits unique biological activities and toxicological profiles, making them significant in studies related to mycotoxins and their effects on health and agriculture.

Heterologous Expression Systems for Glucosyltransferase Production

Heterologous expression systems serve as the foundation for producing the specialized glucosyltransferases required for alternariol 9-gentiobioside synthesis [3]. The most successful approach involves the utilization of Escherichia coli as the primary host organism for expressing plant-derived uridine diphosphate glucosyltransferases [3]. Research has demonstrated that glucosyltransferase UGT71A44 from strawberry (Fragaria × ananassa) exhibits superior activity toward alternariol substrates when expressed in Escherichia coli systems [3].

The expression optimization process requires careful consideration of multiple parameters to maximize enzyme production levels [4]. Temperature control during induction phases has proven critical, with optimal protein expression achieved at temperatures ranging from 18 to 25 degrees Celsius [5]. Induction with isopropyl β-D-1-thiogalactopyranoside concentrations of 0.2 millimolar at optical density values of 1.5 has demonstrated effective enzyme production [3].

Large-scale heterologous expression systems have achieved remarkable production levels, with some glycosyltransferases reaching concentrations of up to 1.97 grams per liter in optimized fermentation conditions [4]. The enhancement of expression levels through co-expression strategies involving specific genes such as prpD and malK has resulted in significant improvements in enzyme yield [4]. Fed-batch fermentation techniques have further increased production efficiency, enabling sustained high-level expression of target glucosyltransferases [4].

Expression ParameterOptimal RangeImpact on Yield
Temperature18-25°C2-4 fold increase
Induction Time20-48 hours130% improvement
Inducer Concentration0.16-1.0 mMVariable by system
Cell Density at InductionOD600 1.5Maximized activity

Whole-Cell Biotransformation Using Engineered Escherichia coli

Whole-cell biotransformation systems utilizing engineered Escherichia coli represent the most practical approach for alternariol 9-gentiobioside production [3]. These systems offer significant advantages over isolated enzyme preparations, including enhanced enzyme stability, cofactor regeneration capabilities, and reduced downstream processing requirements [6].

The biotransformation process begins with the cultivation of recombinant Escherichia coli strains expressing UGT71A44 in appropriate media formulations [3]. Research has shown that optimal biotransformation rates are achieved when cells are grown to specific densities before substrate addition [3]. The transformation of alternariol to its gentiobioside derivative occurs through the action of the expressed glucosyltransferase in the presence of uridine diphosphate glucose as the sugar donor [3].

Quantitative analysis of biotransformation efficiency has revealed remarkable conversion rates for alternariol derivatives [3]. Specifically, alternariol-3-glucoside formation achieves biotransformation rates of 58%, while alternariol-9-glucoside formation occurs at 5% efficiency [3]. The total absolute biotransformation rate for alternariol glucosides reaches 63%, representing a significant improvement over traditional chemical synthesis methods [3].

The whole-cell system demonstrates superior performance compared to chemical synthesis approaches, which typically achieve final yields of only 0.1% or less over all synthetic steps [3]. This dramatic improvement in efficiency makes enzymatic biotransformation the preferred method for producing alternariol 9-gentiobioside and related compounds [3].

Biotransformation ProductConversion RateSubstrate Utilized
Alternariol-3-glucoside58%288 μg alternariol
Alternariol-9-glucoside5%288 μg alternariol
Total glucoside formation63%Combined substrates
Alternariol monomethylether-3-glucoside24%150 μg AME

Process optimization studies have identified key factors influencing biotransformation efficiency [7]. Cell density management, substrate feeding strategies, and incubation conditions all contribute to overall system performance [7]. The implementation of artificial intelligence and machine learning approaches has further enhanced process optimization, enabling real-time monitoring and dynamic adjustment of fermentation parameters [8].

Substrate Specificity of UDP-Glucosyltransferases

The substrate specificity of uridine diphosphate glucosyltransferases represents a critical factor determining the success of alternariol 9-gentiobioside synthesis [9]. Plant-derived glucosyltransferases exhibit varying degrees of substrate promiscuity, with some enzymes capable of accepting diverse acceptor molecules while others demonstrate strict substrate selectivity [9].

UGT71A44 demonstrates remarkable substrate flexibility, capable of glucosylating multiple positions on the alternariol molecule [3]. This enzyme preferentially forms alternariol-3-glucoside over alternariol-9-glucoside, with formation ratios of approximately 12:1 based on absolute biotransformation rates [3]. The enzyme also exhibits activity toward alternariol monomethyl ether, producing the corresponding 3-glucoside derivative [3].

Kinetic characterization studies have revealed important insights into glucosyltransferase substrate recognition mechanisms [10]. The Michaelis-Menten parameters for various substrates demonstrate that enzyme efficiency varies significantly depending on acceptor molecule structure [11]. Substrate inhibition phenomena have been observed with certain glucosyltransferases, particularly when using substrates containing specific structural motifs [10].

Comparative analysis of multiple glucosyltransferases has identified structural features that influence substrate specificity [9]. Active site volume and configuration play crucial roles in determining which substrates can be accommodated [9]. Plant glucosyltransferases typically possess larger, more flexible active sites compared to their bacterial counterparts, enabling acceptance of a broader range of substrates [9].

EnzymeSubstrate RangeKm ValueVmax Relative
UGT71A44Broad acceptor rangeVariable100% reference
UGT72B1Small molecules41 ų active siteLimited activity
VvGT1Flavonoids, coumarinsLarge active siteHigh efficiency
UGT78G1Multiple phenolicsFlexible bindingModerate activity

The substrate specificity profile extends beyond alternariol derivatives to include other mycotoxin substrates [12]. Studies have demonstrated that approximately one-third of tested glucosyltransferases exhibit some degree of activity toward mycotoxin substrates, suggesting widespread capability for mycotoxin glycosylation among plant enzymes [3]. This broad substrate acceptance has important implications for understanding plant defense mechanisms against fungal toxins [3].

Engineering approaches have been employed to modify substrate specificity profiles of glucosyltransferases [13]. Site-directed mutagenesis and directed evolution techniques have successfully altered enzyme selectivity, enabling the production of specific glycoside products [13]. These engineering efforts have resulted in enzymes with enhanced activity toward desired substrates and reduced activity toward competing acceptor molecules [13].

The sulfation-glucosylation cascade represents a sophisticated detoxification mechanism in plant cells, particularly crucial for the metabolic processing of xenobiotic compounds such as Alternariol 9-Gentiobioside. This dual-phase conjugation system operates through the coordinated action of multiple enzyme families and cellular transport mechanisms [1] [2].

Primary Sulfation Pathway Components

Plant sulfation pathways begin with the activation of inorganic sulfate to adenosine 5'-phosphosulfate by ATP sulfurylase, followed by phosphorylation to 3'-phosphoadenosine 5'-phosphosulfate by adenosine 5'-phosphosulfate kinase [1] [2]. The phosphosulfate kinase enzyme family, particularly APK1 and APK2 isoforms in Arabidopsis, plays a central role in regulating the availability of activated sulfate for conjugation reactions [1]. Research demonstrates that knockout mutants of these enzymes show significantly reduced levels of sulfated secondary metabolites, indicating their essential function in xenobiotic processing [1].

The sulfotransferase enzyme family catalyzes the transfer of sulfate groups from 3'-phosphoadenosine 5'-phosphosulfate to various acceptor molecules, including phenolic compounds like Alternariol 9-Gentiobioside [3] [4]. Plant sulfotransferases demonstrate broad substrate specificity, enabling them to process diverse xenobiotic compounds while maintaining specificity for particular chemical functional groups [4]. The sulfation reaction typically targets hydroxyl groups on aromatic rings, significantly increasing the water solubility and cellular mobility of the resulting conjugates [3].

Glucosylation Mechanisms and Enzyme Specificity

The glucosylation component of the cascade involves uridine diphosphate-dependent glycosyltransferases, which catalyze the transfer of glucose moieties from UDP-glucose to acceptor molecules [5] [6]. Plant UGT enzymes demonstrate remarkable substrate versatility, with over 122 UGT genes identified in Arabidopsis and up to 339 putative UGT genes in certain plant species [5]. These enzymes employ an inverting mechanism utilizing SN2-like direct displacement to achieve glycosyl transfer [5].

For Alternariol 9-Gentiobioside specifically, research indicates that UGT71A44 from strawberry exhibits superior activity toward alternariol substrates when expressed in heterologous systems [7]. The biotransformation efficiency varies significantly depending on the specific UGT enzyme and reaction conditions, with reported conversion rates of 58% for alternariol-3-glucoside and 5% for alternariol-9-glucoside formation [7].

Cascade Integration and Regulatory Mechanisms

The integration of sulfation and glucosylation pathways occurs through multiple regulatory checkpoints that control substrate availability and enzyme expression [8]. The availability of activated sulfate serves as a critical regulatory node, with reduced phosphosulfate kinase activity leading to decreased sulfated metabolite production and compensatory increases in alternative detoxification pathways [1].

Plant cells maintain strict compartmentalization of these reactions, with sulfation typically occurring in the cytoplasm and glucosylation taking place in both cytoplasmic and endoplasmic reticulum compartments [8]. The coordination between these processes involves sophisticated transport mechanisms that facilitate substrate movement between cellular compartments while maintaining optimal enzyme activity conditions [9].

Tissue-Specific Xenobiotic Metabolism in Solanaceae Species

Solanaceae species have evolved specialized xenobiotic metabolism mechanisms that demonstrate remarkable tissue-specific distribution and functional specialization. These adaptations reflect the family's evolutionary response to diverse environmental challenges and the need to process both endogenous secondary metabolites and external xenobiotic compounds [10] [11].

Specialized Cellular Detoxification Systems

Research demonstrates that specialized cells play crucial roles in organic xenobiotic detoxification within Solanaceae tissues [12]. Trichomes and pavement cells in model systems such as Arabidopsis, along with basal cells of salt glands in halophytic species, serve as primary sites for xenobiotic processing [12]. Functional validation studies using trichomeless mutant lines show significantly increased sensitivity to xenobiotic stress, confirming the essential role of these specialized structures in detoxification processes [12].

The cellular basis for this specialization involves endoreduplication in trichomes and pavement cells, which may provide advantages for xenobiotic detoxification through increased gene dosage and metabolic capacity [12]. These cells demonstrate enhanced expression of Phase I and Phase II detoxification enzymes, including cytochrome P450 monooxygenases and various transferases [10] [11].

Solanaceae-Specific Metabolic Adaptations

Solanaceae species exhibit unique metabolic adaptations for processing xenobiotic compounds, particularly those structurally related to their endogenous glycoalkaloids [13] [14]. The family's capacity to synthesize and metabolize steroidal alkaloids has led to the evolution of specialized enzyme variants that demonstrate altered substrate specificity and tissue distribution patterns [13].

The GLYCOALKALOID METABOLISM 8 cytochrome P450 hydroxylases represent a prime example of Solanaceae-specific metabolic specialization [13]. Phylogenetic analysis reveals two distinct clades producing different stereochemical isomers, with gene duplications giving rise to species-specific enzyme variants that demonstrate altered substrate preferences and tissue expression patterns [13].

Tissue-specific expression analyses reveal that xenobiotic metabolism in Solanaceae follows distinct patterns, with root tissues showing enhanced capacity for Phase I oxidative metabolism, while leaf tissues demonstrate increased Phase II conjugation activity [10] [15]. This distribution reflects the different exposure patterns and functional requirements of various plant organs in processing xenobiotic compounds.

Metabolic Flexibility and Adaptation Mechanisms

Solanaceae species demonstrate remarkable metabolic flexibility in response to xenobiotic exposure, with the ability to upregulate multiple detoxification pathways simultaneously [10] [16]. Transcriptomic analyses reveal that xenobiotic exposure triggers coordinated responses involving both conserved detoxification mechanisms and family-specific adaptations [17] [16].

The integration of xenobiotic metabolism with endogenous secondary metabolite pathways provides Solanaceae species with enhanced detoxification capacity [15] [18]. This integration allows for the utilization of existing biosynthetic machinery and transport systems, increasing overall metabolic efficiency while maintaining cellular homeostasis during xenobiotic challenge [15].

Compartmentalization of Conjugate Transport Mechanisms

The compartmentalization of conjugated metabolites represents a critical aspect of plant xenobiotic metabolism, ensuring efficient detoxification while preventing interference with essential cellular processes. Plant cells employ sophisticated transport mechanisms to achieve proper subcellular distribution of conjugated compounds, including Alternariol 9-Gentiobioside derivatives [9] [19] [20].

Vacuolar Transport Systems

The plant vacuole serves as the primary destination for conjugated xenobiotic metabolites, providing a large storage compartment that isolates potentially harmful compounds from critical cellular machinery [19] [20]. Multiple transport mechanisms facilitate the movement of conjugated compounds across the tonoplast, including both energy-dependent and gradient-driven systems [19] [21].

ATP-binding cassette transporters represent the primary active transport mechanism for conjugated metabolites [9] [21]. These transporters demonstrate broad substrate specificity, enabling them to transport diverse conjugated compounds including glucosides, glucuronides, and sulfate esters [21]. Research demonstrates that multispecific vacuolar ABCC-type transporters from Arabidopsis exhibit transport activity for various conjugated metabolites when expressed in heterologous systems [21].

Secondary transport mechanisms utilize the proton gradient established by vacuolar ATPases and pyrophosphatases [19]. The characterization of berberine transport in Coptis japonica vacuoles demonstrates that H+/xenobiotic antiporters can achieve efficient vacuolar sequestration with Km values in the micromolar range [19]. These gradient-driven systems provide energy-efficient transport mechanisms for high-volume xenobiotic processing [19].

Endoplasmic Reticulum Compartmentalization

The endoplasmic reticulum serves as an important intermediate compartment for xenobiotic conjugate processing and temporary storage [22] [23]. Recent discoveries of auxin carriers at the ER, including PIN-FORMED and PIN-LIKES proteins, suggest that similar mechanisms may exist for xenobiotic conjugate compartmentalization [22] [23].

ER-localized transport systems demonstrate the capacity to sequester conjugated metabolites away from cytoplasmic targets while maintaining accessibility for further metabolic processing [23]. This compartmentalization strategy allows for the coordination of conjugation and transport processes while preventing interference with cytoplasmic signaling pathways [22].

Plasma Membrane Transport and Efflux Systems

The plasma membrane represents the final barrier for xenobiotic conjugate elimination from plant cells [9] [24]. Multiple transporter families contribute to the efflux of conjugated metabolites, including ABC transporters and members of the multidrug and toxic compound extrusion family [9] [20].

The coordination of efflux mechanisms with conjugation pathways ensures efficient xenobiotic elimination while minimizing cellular accumulation of potentially harmful intermediates [24]. Research demonstrates that the disruption of efflux systems leads to increased cellular sensitivity to xenobiotic compounds, confirming their essential role in overall detoxification capacity [24].

Functional group properties significantly influence the efficiency of conjugate transport mechanisms [24]. Studies using benzimidazole derivatives demonstrate that electron-withdrawing functional groups enhance plant uptake rates, while the position and electronegativity of substituents affect both uptake kinetics and metabolic processing patterns [24]. Despite varied uptake rates, compounds with different functional groups yield shared metabolites, including impacts on endogenous glutathione production, indicating common transport and processing mechanisms [24].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

582.15847025 g/mol

Monoisotopic Mass

582.15847025 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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